molecular formula C14H11FN4OS B2754653 N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide CAS No. 2379994-65-5

N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2754653
CAS No.: 2379994-65-5
M. Wt: 302.33
InChI Key: QIFCAECGIGXNHC-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a triazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the triazole and thiophene rings through a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide
  • 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Uniqueness

N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide stands out due to its unique combination of a triazole ring, a fluorophenyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c15-10-3-5-12(6-4-10)19-9-11(17-18-19)8-16-14(20)13-2-1-7-21-13/h1-7,9H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCAECGIGXNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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